Itaconyl chloride

Polymer Chemistry Biomaterials Polyesterification

Itaconyl chloride (IC), also known as 2-methylidenebutanedioyl dichloride, is an unsaturated diacyl chloride derived from the bio-based platform chemical itaconic acid. It possesses a unique molecular structure containing two highly reactive acyl chloride groups and an exo-cyclic vinyl group.

Molecular Formula C5H4Cl2O2
Molecular Weight 166.99 g/mol
CAS No. 1931-60-8
Cat. No. B157720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItaconyl chloride
CAS1931-60-8
Molecular FormulaC5H4Cl2O2
Molecular Weight166.99 g/mol
Structural Identifiers
SMILESC=C(CC(=O)Cl)C(=O)Cl
InChIInChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2
InChIKeyCGCRIQNPIBHVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Itaconyl Chloride (CAS 1931-60-8): A Bifunctional Bio-Based Monomer for High-Performance Polymers


Itaconyl chloride (IC), also known as 2-methylidenebutanedioyl dichloride, is an unsaturated diacyl chloride derived from the bio-based platform chemical itaconic acid [1]. It possesses a unique molecular structure containing two highly reactive acyl chloride groups and an exo-cyclic vinyl group. This bifunctionality enables IC to act as a monomer for both step-growth (polycondensation) and chain-growth (radical polymerization) reactions, distinguishing it from mono-functional acyl chlorides or simple diacids [2]. Physically, it is a colorless to pale yellow liquid with a density of 1.407 g/mL at 25°C and a boiling point of 89°C at 17 mmHg [3]. Its primary applications lie in the synthesis of specialized polyesters, crosslinked polymeric networks, and as a versatile acylation agent in organic synthesis .

Why Itaconyl Chloride Cannot Be Replaced by Generic Diacyl Chlorides or Itaconic Acid Derivatives


Itaconyl chloride's specific value proposition is rooted in the precise combination of its chemical structure and its demonstrated ability to be produced with high purity. Simple substitution with a generic diacyl chloride like fumaryl chloride results in significantly lower reaction efficiency in key polymerizations, as shown in direct comparative studies where fumaryl chloride achieves a degree of substitution up to 4.2 times higher than itaconyl chloride [1]. Conversely, using the parent compound, itaconic acid, or its anhydride, itaconic anhydride, bypasses the enhanced reactivity of the acyl chloride functionality, which is crucial for rapid and complete esterification or amidation under mild conditions . Furthermore, standard industrial methods for synthesizing IC from itaconic acid using reagents like thionyl chloride or oxalyl chloride lead to poor yields and low purity due to anhydride formation, highlighting that not all itaconyl chloride is equivalent; a specific, optimized synthetic route is required to achieve the >99% purity necessary for high-performance applications like polycondensation [2].

Itaconyl Chloride (CAS 1931-60-8): A Quantitative Evidence Guide for Scientific Selection


Comparative Polyesterification Efficiency: Itaconyl Chloride vs. Fumaryl Chloride in PCL Diol Reactions

In a direct comparative study, the reaction of polycaprolactone (PCL) diols with fumaryl chloride was significantly more efficient than with itaconyl chloride. The resulting polycaprolactone fumarate (PCLF) demonstrated a degree of substitution that was 1.2, 4.2, and 2.7 times higher than the corresponding polycaprolactone itaconate (PCLI), depending on the molecular weight of the PCL precursor [1]. This quantifies a lower reactivity or different selectivity profile for itaconyl chloride in this specific, industrially relevant polymerization context.

Polymer Chemistry Biomaterials Polyesterification

Synthesis Purity: Industrially Viable Method for >99% Pure Itaconyl Chloride vs. Standard Reagent Methods

Standard chlorination of itaconic acid with common reagents like thionyl chloride or oxalyl chloride results in the formation of itaconic anhydride, leading to poor yields and low purity. A more advanced method using dichloromethyl alkyl ether and a Lewis acid catalyst achieves a high conversion of 98% and yields itaconyl dichloride (IC) with a purity exceeding 99% [1]. This high purity is essential for the successful application of IC in step-growth polymerization (polycondensation).

Organic Synthesis Process Chemistry Monomer Purity

Polymerization Outcome: Interfacial vs. Melt Polycondensation with Itaconyl Chloride

The polymerization method significantly impacts the outcome when using itaconyl chloride. While melt polymerization of IC with aliphatic diols resulted in low conversions, interfacial polymerization with bisphenol Z successfully afforded the corresponding semi-aromatic polyesters containing itaconic skeletons [1]. This demonstrates that IC's reactivity profile is better suited for interfacial techniques, where the polymer forms at the interface of two immiscible solvents, often leading to higher molecular weight polymers.

Polymer Synthesis Polycondensation Process Optimization

Reactivity and Storage Stability Profile of Itaconyl Chloride

As a diacyl chloride, itaconyl chloride is highly reactive toward nucleophiles, including water, alcohols, and amines . This is a class-level property of acyl chlorides, which are the most reactive carboxylic acid derivatives. However, unlike many moisture-sensitive reagents, it is reported to be stable under normal temperatures and pressures, with a flash point >230°F (>110°C) [1]. For long-term storage, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, with storage in a sealed, cool, and dry container being essential [2].

Chemical Stability Reagent Handling Procurement Specifications

Itaconyl Chloride (CAS 1931-60-8): Optimal Applications Based on Verified Performance Data


Synthesis of High-Performance Bio-Based Unsaturated Polyesters via Interfacial Polymerization

For researchers aiming to incorporate the bio-derived itaconic acid skeleton into polyesters, itaconyl chloride (>99% purity) is the optimal monomer when employing interfacial polymerization techniques. As demonstrated in the literature, interfacial polymerization with bisphenols, such as bisphenol Z, successfully yields semi-aromatic polyesters, whereas melt polymerization with aliphatic diols leads to low conversions [1]. This makes IC particularly suitable for producing high-molecular-weight, functionalizable polyesters for applications like degradable plastics or advanced coatings.

Creating Functionalized Biomaterial Scaffolds with Controlled Crosslinking Density

Itaconyl chloride is a valuable reagent for synthesizing polymer precursors used in biomedical scaffolds, such as polycaprolactone itaconate (PCLI). While a direct comparison shows fumaryl chloride (forming PCLF) provides a higher degree of substitution on PCL diols (1.2 to 4.2 times higher), the specific reactivity of itaconyl chloride leads to a different crosslinking network density and subsequent mechanical properties when these precursors are thermally cured [2]. In a study on hydroxyapatite scaffolds, PCLI infiltration improved compressive strength by 14-328%, though PCLF offered a higher reinforcement effect. This nuanced performance profile allows for fine-tuning of scaffold mechanical and degradation properties.

Synthesis of Specialized Diamides and Diesters via Nucleophilic Acyl Substitution

As a diacyl chloride, itaconyl chloride is an ideal acylation agent for introducing the itaconyl moiety into complex molecules. Its two reactive chloride groups readily undergo nucleophilic substitution with a wide range of nucleophiles, including alcohols and amines, to form diesters and diamides, respectively . This high reactivity, characteristic of the acyl chloride class, allows for efficient functionalization under mild conditions, which is a key advantage over using itaconic acid or its anhydride, which would require activation or more forcing conditions. This application is central to its use in synthesizing novel monomers, crosslinking agents, and specialty chemicals.

Development of Advanced Crosslinked Polymeric Networks

The unique combination of the itaconate backbone with the ability to form crosslinks makes itaconyl chloride a strategic building block for advanced polymeric materials. It has been explored in patents for creating agents that prepare cross-linked polymers for paint and plastic compositions [3]. Its utility lies in its ability to first react via its acyl chloride groups to form a polymer backbone, which can subsequently undergo radical crosslinking through its pendant vinyl group. This orthogonal reactivity allows for the creation of well-defined, durable polymeric networks with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itaconyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.